molecular formula C19H16N2O3 B14017625 2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- CAS No. 82896-78-4

2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-

Cat. No.: B14017625
CAS No.: 82896-78-4
M. Wt: 320.3 g/mol
InChI Key: MJNILCMODKARFO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- is a complex organic compound with the molecular formula C19H16N2O3 It is known for its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group and a diazenyl group linked to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- typically involves a multi-step process. One common method includes the diazotization of 3,4-dimethylaniline followed by coupling with 2-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce substituted anilines.

Scientific Research Applications

2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler analog without the diazenyl and dimethylphenyl groups.

    4-Aminonaphthalene-2-carboxylic acid: Contains an amino group instead of the diazenyl linkage.

    3-Hydroxy-2-naphthoic acid: Lacks the diazenyl and dimethylphenyl groups but has a similar naphthalene core.

Uniqueness

2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diazenyl group linked to a dimethylphenyl ring differentiates it from other naphthalene derivatives, making it valuable for specialized applications.

Properties

CAS No.

82896-78-4

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16N2O3/c1-11-7-8-14(9-12(11)2)20-21-17-15-6-4-3-5-13(15)10-16(18(17)22)19(23)24/h3-10,22H,1-2H3,(H,23,24)

InChI Key

MJNILCMODKARFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)C

Origin of Product

United States

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